Ticlopidine Hydrochloride Exhibits a Distinct and Inferior Safety Profile Compared to Clopidogrel
Ticlopidine hydrochloride is associated with a significantly higher incidence of life-threatening hematological adverse events compared to clopidogrel. Severe neutropenia occurs in >1% of ticlopidine-treated patients [1] and thrombotic thrombocytopenic purpura (TTP) in approximately 0.2% [2]. In the CLASSICS trial, neutropenia and thrombocytopenia were 2-fold higher in the ticlopidine arm than in patients treated with clopidogrel [3].
| Evidence Dimension | Incidence of Severe Neutropenia |
|---|---|
| Target Compound Data | >1% (severe neutropenia) |
| Comparator Or Baseline | Clopidogrel: <0.1% (severe neutropenia) |
| Quantified Difference | >10-fold higher incidence with ticlopidine |
| Conditions | Clinical trial data and post-marketing surveillance |
Why This Matters
Procurement for research involving in vivo models or clinical samples requires rigorous hematological monitoring protocols specific to ticlopidine, which are not necessary for clopidogrel.
- [1] Quinn MJ, Fitzgerald DJ. Ticlopidine and Clopidogrel. Circulation. 1999;100(15):1667-1672. View Source
- [2] Bennett CL, Connors JM, Carwile JM, et al. Thrombotic thrombocytopenic purpura associated with clopidogrel. N Engl J Med. 2000;342(24):1773-1777. View Source
- [3] Bertrand ME, Rupprecht HJ, Urban P, Gershlick AH; CLASSICS Investigators. Double-blind study of the safety of clopidogrel with and without a loading dose in combination with aspirin compared with ticlopidine in combination with aspirin after coronary stenting: the Clopidogrel Aspirin Stent International Cooperative Study (CLASSICS). Circulation. 2000;102(6):624-629. View Source
